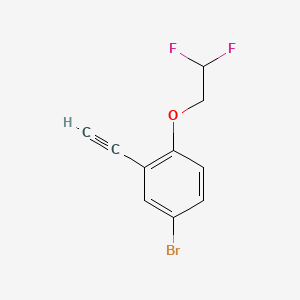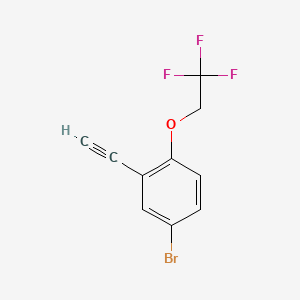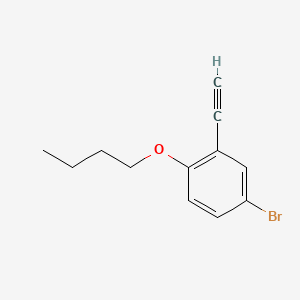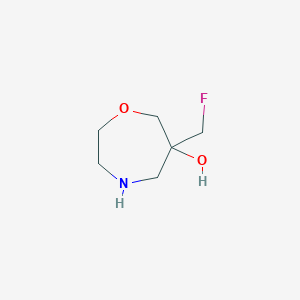
4-Bromo-2-ethynyl-1-propoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-ethynyl-1-propoxybenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a bromine atom, an ethynyl group, and a propoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethynyl-1-propoxybenzene typically involves the following steps:
Bromination: The introduction of a bromine atom to the benzene ring is achieved through electrophilic aromatic substitution. This step involves the reaction of benzene with bromine in the presence of a catalyst such as iron(III) bromide.
Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction. This reaction involves the coupling of a bromo-substituted benzene with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Propoxylation: The propoxy group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the ethynyl-bromo-benzene with propyl alcohol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-ethynyl-1-propoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted benzene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of hydrogen-substituted benzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-ethynyl-1-propoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules through various coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-ethynyl-1-propoxybenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity with various biomolecules and catalysts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-ethynyl-1-methoxybenzene
- 4-Bromo-2-ethynyl-1-ethoxybenzene
- 4-Bromo-2-ethynyl-1-butoxybenzene
Uniqueness
4-Bromo-2-ethynyl-1-propoxybenzene is unique due to the presence of the propoxy group, which imparts distinct chemical properties and reactivity compared to its analogs with different alkoxy groups. This uniqueness makes it a valuable compound for specific applications in research and industry.
Eigenschaften
IUPAC Name |
4-bromo-2-ethynyl-1-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-3-7-13-11-6-5-10(12)8-9(11)4-2/h2,5-6,8H,3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKULGDMSGLIWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-chlorophenyl)methanone](/img/structure/B8231861.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-fluorophenyl)methanone](/img/structure/B8231864.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone](/img/structure/B8231866.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-fluorophenyl)methanone](/img/structure/B8231883.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methoxyphenyl)methanone](/img/structure/B8231891.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methylphenyl)methanone](/img/structure/B8231892.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-chlorophenyl)methanone](/img/structure/B8231896.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methoxyphenyl)methanone](/img/structure/B8231897.png)





![3,3'-Dibromo-2,2'-bibenzo[b]thiophene](/img/structure/B8231956.png)
